1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group and a tetrahydrobenzo[d]thiazolyl moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a key transcription factor that regulates cellular resistance to oxidative stress .
Mode of Action
This compound activates the NRF2 pathway . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE) genes .
Biochemical Pathways
The activation of NRF2 by this compound leads to the upregulation of various cytoprotective genes that are part of the antioxidant response element (ARE) pathway . These genes encode for proteins involved in detoxification and elimination of reactive oxidants, thereby enhancing cellular resistance to oxidative stress .
Result of Action
The activation of the NRF2 pathway by this compound results in an increased expression of NQO1 and HO-1 in Hepa-1c1c7 cells . These enzymes play a crucial role in cellular defense mechanisms against oxidative stress, inflammation, and apoptosis .
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The methoxyethyl group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or proteins.
Medicine: Research indicates potential therapeutic applications, such as in the development of novel drugs targeting specific pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea stands out due to its unique structural features and versatile applications. Similar compounds include:
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives: These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyethyl derivatives: Compounds with a methoxyethyl group exhibit different reactivity and applications based on their core structures.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-7-6-12-10(15)14-11-13-8-4-2-3-5-9(8)17-11/h2-7H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEXAYHKRVNPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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